molecular formula C7H5NO3 B6345885 3-(Furan-2-yl)-1,2-oxazol-5-ol CAS No. 1354938-76-3

3-(Furan-2-yl)-1,2-oxazol-5-ol

Cat. No.: B6345885
CAS No.: 1354938-76-3
M. Wt: 151.12 g/mol
InChI Key: AVVFVGZGPSFFOF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,2-oxazol-5-ol is a heterocyclic compound that features both furan and oxazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and oxazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Furan-2-yl)-1,2-oxazol-5-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of furan and oxazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(furan-2-yl)-2H-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVFVGZGPSFFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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